molecular formula C6H5F2NO B6251057 2,6-difluoro-3-methoxypyridine CAS No. 1214331-52-8

2,6-difluoro-3-methoxypyridine

Cat. No. B6251057
CAS RN: 1214331-52-8
M. Wt: 145.1
InChI Key:
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Description

2,6-difluoro-3-methoxypyridine is a chemical compound with the molecular formula C6H5F2NO . It has a molecular weight of 145.11 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with two fluorine atoms and one methoxy group attached . The exact positions of these groups on the pyridine ring can be deduced from the name of the compound: the two fluorine atoms are attached at the 2nd and 6th positions, and the methoxy group is attached at the 3rd position .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 145.11 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

2,6-difluoro-3-methoxypyridine is used in various scientific research applications, such as the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. In addition, it has been used in the synthesis of various organometallic compounds, such as palladium-catalyzed coupling reactions, and in the synthesis of various natural products. This compound has also been used in the synthesis of various fluorescent compounds and in the synthesis of various drugs.

Mechanism of Action

Target of Action

2,6-Difluoro-3-methoxypyridine is a chemical compound used in the synthesis of various pharmaceutical and agrochemical products . The primary target of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction .

Mode of Action

The Suzuki–Miyaura cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction allows for the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic compounds. The downstream effects of this pathway include the production of various pharmaceutical and agrochemical products .

Result of Action

The result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds, including pharmaceutical and agrochemical products .

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed in a variety of environments, making it a versatile tool in organic synthesis. The stability of this compound and its resulting compounds may also be influenced by factors such as temperature, pH, and the presence of other chemicals.

Advantages and Limitations for Lab Experiments

2,6-difluoro-3-methoxypyridine has numerous advantages for use in laboratory experiments, such as its low cost, its high reactivity, and its ability to form strong bonds with electron-rich centers. However, this compound also has several limitations, such as its low solubility in water and its potential for toxicity.

Future Directions

In the future, 2,6-difluoro-3-methoxypyridine may be used in the synthesis of novel heterocyclic compounds, pharmaceuticals, and agrochemicals. In addition, further research may be conducted to explore the biochemical and physiological effects of this compound, as well as its potential for toxicity. Furthermore, the use of this compound in organometallic reactions may be explored, as well as its use in the synthesis of fluorescent compounds and drugs. Finally, research may be conducted to further explore the mechanism of action of this compound and its potential applications.

Synthesis Methods

The synthesis of 2,6-difluoro-3-methoxypyridine is typically performed using a three-step reaction. The first step involves the reaction of a pyridine derivative with a fluorine-containing reagent, such as trifluoroacetic acid (TFA). This reaction results in the formation of a pyridine-2,6-difluoride. The second step involves the reaction of the pyridine-2,6-difluoride with an alkoxy group, such as methoxy, to form the desired product, this compound. The third step involves the hydrolysis of the product to form the desired this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,6-difluoro-3-methoxypyridine can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2,6-difluoropyridine", "methyl iodide", "sodium hydride", "dimethyl sulfoxide", "sodium methoxide", "acetic acid", "water" ], "Reaction": [ "Step 1: 2,6-difluoropyridine is reacted with methyl iodide in the presence of sodium hydride and dimethyl sulfoxide to yield 2,6-difluoro-3-methylpyridine.", "Step 2: 2,6-difluoro-3-methylpyridine is then treated with sodium methoxide in methanol to form the corresponding methoxy derivative, 2,6-difluoro-3-methoxypyridine.", "Step 3: The final step involves the purification of the product by acidification with acetic acid and subsequent extraction with water." ] }

CAS RN

1214331-52-8

Molecular Formula

C6H5F2NO

Molecular Weight

145.1

Purity

95

Origin of Product

United States

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